molecular formula C15H24N2O2 B1530920 5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione CAS No. 336177-26-5

5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione

Cat. No.: B1530920
CAS No.: 336177-26-5
M. Wt: 264.36 g/mol
InChI Key: HEHMEOGDKHIDON-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione is a recognized and potent inhibitor of the MTH1 protein (Nudix Hydrolase 1) source . MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus suppressing mutagenesis and apoptosis source . Cancer cells, which often exhibit elevated oxidative stress, can become dependent on MTH1 for survival. By inhibiting MTH1, this compound causes a lethal accumulation of oxidative DNA damage specifically in cancer cells, providing a targeted therapeutic strategy source . Its primary research value lies in oncology, where it is used to investigate the role of the oxidative damage repair pathway in tumorigenesis and to validate MTH1 as a chemotherapeutic target. Furthermore, this inhibitor serves as a critical tool compound in mechanistic studies exploring DNA damage response, replication stress, and the induction of synthetic lethality in various cancer models. Research also suggests potential applications in studying neurodegenerative diseases linked to oxidative stress source .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(piperidin-4-ylmethyliminomethyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2)7-13(18)12(14(19)8-15)10-17-9-11-3-5-16-6-4-11/h10-11,16,18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHMEOGDKHIDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2CCNCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione (CAS No. 336177-26-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H24N2O2
  • Molecular Weight : 264.36 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 411.9 °C

Antimicrobial Activity

Recent studies have indicated that compounds containing the piperidine moiety exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus3.12 µg/mL
This compoundEscherichia coli12.5 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it has been tested for inhibition against acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
AChE2.1421.25 (Thiourea)
Urease1.13-

These findings indicate a strong potential for the compound in treating conditions related to enzyme dysregulation.

The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological targets:

  • Piperidine Ring : The piperidine moiety is known for its ability to interact with various receptors and enzymes, enhancing the compound's pharmacological profile.
  • Methylene Bridge : The methylene linkage may play a critical role in stabilizing the compound's conformation for better binding affinity.
  • Cyclohexane Dione Structure : This structure is associated with various biological activities including anti-inflammatory and anticancer effects.

Case Studies and Research Findings

A comprehensive study published in MDPI explored the synthesis and biological evaluation of similar compounds featuring piperidine structures. The results showed that these compounds had significant antibacterial activity and were effective against Salmonella typhi and Bacillus subtilis, supporting the potential of piperidine derivatives in drug development .

Another investigation focused on the enzyme inhibition properties of piperidine derivatives demonstrated their effectiveness as urease inhibitors, with several compounds showing IC50 values significantly lower than traditional inhibitors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Group logP<sup>a</sup> Molecular Weight Key Features
Target Compound: 5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-... Piperidin-4-ylmethyl-amino ~2.5<sup>†</sup> 306.37 Enhanced solubility due to basic piperidine; potential CNS penetration
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)-... (Compound 2) Trifluoromethylphenyl-hydrazono 3.1 313.28 High lipophilicity; strong COX-2 inhibition
HPDH: 2-[(4-Hydroxy-phenylamino)-methylene]-5,5-dimethyl-... 4-Hydroxyphenylamino-methylene 2.8 288.30 Improved bioavailability; demonstrated chemopreventive activity in vivo
2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione Benzylidene 2.9 228.29 Simple aromatic substitution; used in organic synthesis

<sup>a</sup>Predicted or experimental logP values. <sup>†</sup>Estimated based on piperidine’s basicity and similar β-diketones.

Key Observations :

  • The target compound’s piperidine group likely reduces logP compared to trifluoromethylphenyl derivatives (Compound 2), balancing lipophilicity and solubility .
  • HPDH’s hydroxyl group enhances polarity, contributing to its in vivo efficacy .

Mechanistic Insights :

  • COX-2 Inhibition : Compound 2’s trifluoromethyl group enhances electron-withdrawing effects, stabilizing enzyme interactions . The target compound’s piperidine moiety may modulate binding through hydrogen bonding or steric effects.

Table 4: Predicted ADMET Parameters

Parameter Target Compound Compound 2 HPDH
Water Solubility (LogS) -3.2 (moderate) -4.1 (low) -3.5 (moderate)
BBB Permeability High (piperidine) Low Moderate
Hepatotoxicity Low Moderate Low
Ames Mutagenicity Negative Negative Negative

Implications :

  • The piperidine group in the target compound improves blood-brain barrier (BBB) penetration compared to hydrazono derivatives .
  • Low hepatotoxicity aligns with trends in β-diketones, though trifluoromethyl groups (Compound 2) may pose metabolic risks .

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5-dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione generally follows a condensation reaction between:

This condensation typically forms an imine or Schiff base linkage at the 2-position methylene group of the cyclohexane-1,3-dione ring, resulting in the characteristic amino-methylene substitution.

Reaction Parameters and Optimization

While detailed experimental parameters specific to this compound are limited, analogous reactions with β-diketones and amines suggest:

  • Solvent choice : Polar solvents such as ethanol, methanol, or mixtures with water are commonly used.
  • Temperature : Moderate heating (e.g., 40–80 °C) to accelerate condensation without decomposing sensitive groups.
  • Reaction time : From several minutes to hours depending on the catalyst and temperature.
  • Purification : Crystallization from ethanol or other solvents is effective for isolating pure product.

Comparative Data Table of Preparation Conditions (Inferred from Similar Compounds)

Parameter Typical Range/Condition Notes
Starting materials 5,5-dimethylcyclohexane-1,3-dione + piperidin-4-ylmethylamine Stoichiometric amounts
Solvent Ethanol, Methanol, or 50% EtOH-water mixture Polar solvents preferred
Catalyst Acidic (e.g., acetic acid) or basic catalysts Optional, may enhance reaction rate
Temperature 40–80 °C Moderate heating to promote condensation
Reaction time 20 min to several hours Dependent on catalyst and temperature
Isolation Crystallization, filtration Purity confirmed by spectroscopic methods

Research Findings and Analytical Characterization

  • Spectroscopic confirmation : The structure is typically confirmed by NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry.
  • Purity and yield : High yields (often >80%) are achievable with optimized conditions.
  • Polymorphism : While polymorphic forms are well-studied in related compounds (e.g., triazolidinediones), no specific polymorph data is reported for this compound, but crystallization conditions can affect solid-state forms.

Related Synthetic Approaches and Analogous Methods

Though direct detailed protocols for this exact compound are scarce, related heterocyclic syntheses provide insight:

  • One-pot multi-component reactions : Some heterocyclic compounds involving cyclohexane-1,3-dione derivatives are synthesized via one-pot reactions with amines under catalytic conditions (e.g., InCl3 catalysis under ultrasound), enhancing yield and reducing reaction time.
  • Microwave-assisted synthesis : For similar amino-methylene cyclohexanediones, microwave irradiation has been used to reduce reaction times and improve product purity.
  • Acid-catalyzed condensation : Acid catalysts promote the formation of the methylene-imine linkage efficiently.

Summary Table of Preparation Method Features

Feature Description
Reaction type Condensation (Schiff base formation)
Key reactants 5,5-dimethylcyclohexane-1,3-dione and 4-(piperidin-4-ylmethyl)amine
Catalysts Acidic or basic catalysts (optional)
Solvents Ethanol, methanol, or aqueous mixtures
Reaction conditions Moderate heating (40–80 °C), 20 min to several hours
Purification methods Crystallization, filtration
Analytical techniques NMR, IR, MS for structure confirmation
Yield Typically high (>80%) with optimized conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and a piperidin-4-ylmethylamine derivative under controlled conditions. Key steps include:

  • Catalyst Use : Acidic or basic catalysts (e.g., acetic acid or triethylamine) to facilitate imine formation .
  • Temperature Control : Reactions typically occur at 60–80°C to balance reaction rate and product stability .
  • Purification : Crystallization from ethanol or methanol is recommended to isolate the product with ≥95% purity .

Q. Which analytical techniques are recommended for characterizing this compound's purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the piperidine ring, methyl groups, and enamine linkage .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₃N₂O₂; theoretical MW: 287.3 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates and adjust reaction time .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of reactants and reduce side reactions .

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
  • Stability Testing : Evaluate compound stability in assay media (e.g., DMEM, PBS) via LC-MS to rule out degradation artifacts .
  • Target Validation : Combine in vitro binding assays (e.g., SPR) with molecular docking to confirm target engagement .

Q. What methodologies are suitable for studying the environmental fate and transformation products of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Simulate hydrolysis under varying pH (3–9) and UV exposure, followed by LC-MS/MS to identify breakdown products (e.g., cyclohexanedione derivatives) .
  • Biotransformation Studies : Use activated sludge models to assess microbial degradation pathways and generate kinetic parameters (e.g., half-life) .
  • Ecotoxicity Profiling : Test acute toxicity on Daphnia magna and algal species to establish EC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare published data on substituent effects (e.g., fluorinated vs. chlorinated analogs) using QSAR models .
  • Counter-Screening : Test the compound against off-target receptors (e.g., GPCR panels) to identify polypharmacology .
  • Crystallographic Validation : Resolve X-ray structures of compound-target complexes to clarify binding modes .

Safety and Handling Protocols

Q. What safety precautions are critical during experimental handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Storage : Store at –20°C in airtight containers to prevent moisture absorption and decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione
Reactant of Route 2
5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione

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